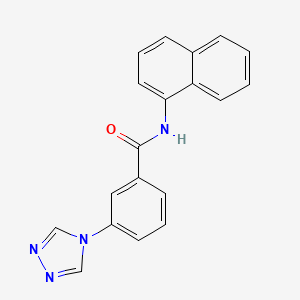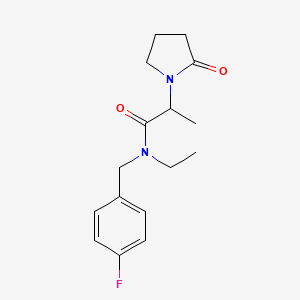
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CP 945,598, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 acts as a CB1 receptor antagonist, which means it blocks the binding of endocannabinoids to the receptor. This results in a decrease in the activity of the CB1 receptor and a reduction in the release of neurotransmitters such as dopamine and serotonin. This mechanism of action is thought to be responsible for the analgesic and anti-inflammatory effects of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598.
Biochemical and Physiological Effects
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and inflammatory bowel disease. It has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have a potential role in the regulation of appetite and weight gain.
Advantages and Limitations for Lab Experiments
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has several advantages for lab experiments. It has a high affinity for the CB1 receptor, which makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. It also has a well-characterized mechanism of action, which makes it easier to interpret the results of experiments. However, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It also has a relatively short half-life, which makes it difficult to use in long-term studies.
Future Directions
There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598. One potential area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in other fields such as neurodegenerative disorders and addiction. Additionally, more research is needed to establish the long-term safety and efficacy of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 in humans.
Conclusion
In conclusion, 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a well-characterized mechanism of action and has been found to have a wide range of biochemical and physiological effects. While it has several advantages for lab experiments, its long-term safety and efficacy have not been fully established. There are several future directions for research on 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598, including the development of more potent and selective CB1 receptor antagonists and the investigation of its potential therapeutic applications in other fields.
Synthesis Methods
The synthesis of 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 2-phenoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted to the final product through a series of reactions involving the introduction of a chloro group and a carboxamide group.
Scientific Research Applications
4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has been extensively studied for its potential therapeutic applications in various fields such as pain management, inflammation, and neurological disorders. It has been found to have a high affinity for the cannabinoid receptor type 1 (CB1), which is involved in the regulation of pain, appetite, and mood. 4-chloro-1-methyl-N-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide 945,598 has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory bowel disease and arthritis.
properties
IUPAC Name |
4-chloro-2-methyl-N-(2-phenoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-16(13(18)11-19-21)17(22)20-14-9-5-6-10-15(14)23-12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCTRPGIREEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5315002.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)

![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
